Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
Description
Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS 2006278-05-1) is a fluorinated isoxazole derivative characterized by a hydroxyl-methyl group attached to a 4-fluorophenyl moiety at the 3-position of the isoxazole ring. Its molecular formula is C₁₃H₁₂FNO₄, with a molecular weight of 265.24 g/mol . This compound is primarily used in research settings for exploring structure-activity relationships in medicinal chemistry .
Properties
CAS No. |
2006277-28-5 |
|---|---|
Molecular Formula |
C13H12FNO4 |
Molecular Weight |
265.24 g/mol |
IUPAC Name |
ethyl 3-[(4-fluorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12FNO4/c1-2-18-13(17)10-7-19-15-11(10)12(16)8-3-5-9(14)6-4-8/h3-7,12,16H,2H2,1H3 |
InChI Key |
QFDNCEGEZYYUCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often employs catalysts such as copper (I) or ruthenium (II) for the cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with isoxazole rings often exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoxazole can inhibit the proliferation of various cancer cell lines. Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate may possess similar properties, making it a candidate for further investigation in anticancer drug development.
A study focused on the synthesis of isoxazole derivatives demonstrated promising results against lung cancer cells, with several compounds exhibiting excellent inhibitory activity comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
Compounds in the isoxazole class have also been evaluated for their antimicrobial activities. This compound could be tested against various bacterial strains to assess its potential as an antimicrobial agent. Previous research on similar compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating that modifications to the isoxazole structure can enhance antimicrobial efficacy .
Electrochemical Applications
The electrochemical behavior of isoxazole derivatives has been a subject of interest due to their potential use in sensors and electronic devices. Studies have shown that these compounds can exhibit significant oxidation and reduction potentials, which are crucial for applications in electrochemical sensors . this compound may also demonstrate favorable electrochemical properties, making it suitable for further exploration in this domain.
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structure Features | Potential Applications |
|---|---|---|
| Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate | Contains a chlorine atom instead of fluorine | Antimicrobial and anticancer studies |
| Mthis compound | Methyl group may influence solubility | Drug formulation research |
| Ethyl 3-[(Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate | Features a nitro group | Enhanced biological activity studies |
This table highlights how variations in substituents can significantly impact the properties and potential applications of similar compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to desired biological effects .
Comparison with Similar Compounds
Key Differences in Physicochemical Properties
Lipophilicity (XLogP):
- The target compound’s XLogP (~2.0–2.5) is lower than that of the brominated analog (~2.5–3.0) due to fluorine’s smaller atomic radius and lower hydrophobicity compared to bromine .
- The trifluoromethyl derivative (XLogP >3.0) exhibits the highest lipophilicity due to the strong electron-withdrawing CF₃ group .
Hydrogen Bonding: The hydroxyl group in the target compound provides one additional H-bond donor, enhancing solubility in polar solvents compared to analogs lacking hydroxyl groups (e.g., ETHYL4-(4-FLUOROBENZOYL)-3-ISOXAZOLECARBOXYLATE) .
Electronic Effects:
Structural and Functional Implications
- Biological Activity: Isoxazole derivatives are known for antimicrobial and anti-inflammatory activities . The hydroxyl group in the target compound may improve binding to biological targets through H-bond interactions, whereas benzoyl or bromophenyl groups might enhance membrane permeability .
- Synthetic Utility: The hydroxyl-methyl group in the target compound offers a site for further functionalization (e.g., esterification or oxidation), unlike the static benzoyl group in ETHYL4-(4-FLUOROBENZOYL)-3-ISOXAZOLECARBOXYLATE .
Biological Activity
Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features an isoxazole ring, characterized by a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the 4-fluorophenyl group and the hydroxy methyl substituent enhances its chemical properties and biological activities.
- Molecular Formula : CHFNO
- Molecular Weight : 265.24 g/mol
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the isoxazole ring.
- Introduction of the 4-fluorophenyl group.
- Hydroxymethylation to incorporate the hydroxy methyl substituent.
- Esterification to yield the final product.
Antimicrobial Properties
Research indicates that compounds containing isoxazole rings often exhibit significant antimicrobial activity. This compound has been studied for its potential to inhibit various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
The compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .
Anticancer Activity
This compound has also shown promising results in anticancer evaluations, particularly against lung cancer cell lines:
| Cell Line | GI50 Value (nM) |
|---|---|
| A549 (Lung Cancer) | Varies by derivative |
| Reference Drug (Doxorubicin) | Standard for comparison |
In studies, derivatives of isoxazoles have exhibited significant antiproliferative effects in human tumor cell lines, with some compounds showing activity comparable to established chemotherapeutics like doxorubicin .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The fluorophenyl group enhances binding affinity to certain enzymes involved in cell signaling pathways.
- Modulation of Signaling Pathways : It is believed to influence key pathways related to cell growth and apoptosis, although exact targets are still under investigation .
Comparative Analysis with Related Compounds
To understand the impact of structural variations on biological activity, a comparison with similar compounds is essential:
| Compound Name | Unique Features |
|---|---|
| Ethyl 3-(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate | Contains chlorine instead of fluorine; potential changes in activity |
| Methyl 3-(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate | Methyl group may influence solubility and reactivity |
| Ethyl 3-(Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate | Nitro group may enhance certain biological activities |
These comparisons highlight how variations in substituents can significantly impact the properties and potential applications of similar compounds.
Case Studies and Research Findings
Recent studies have focused on synthesizing novel isoxazole derivatives that demonstrate enhanced biological activities. For example, research published in August 2022 evaluated various substituted isoxazoles for their anticancer properties against lung cancer cells, revealing several promising candidates . The findings suggest that modifications to the isoxazole structure can lead to improved efficacy in targeting cancer cells.
Q & A
Q. How to validate crystallographic data against conflicting spectroscopic results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
